3-Methylbenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Magnesium-based materials, including 3-Methylbenzylmagnesium chloride, have potential in engineering and biomedical applications . For example, replacing currently used aluminium alloys in the transportation sector with magnesium materials could promote fuel energy savings and emission control .

- In recent years, there’s a growing interest in the utilization of magnesium materials for biomedical applications due to their bioresorbable and non-toxic nature, making them an ideal choice for body implants .

- 3-Methylbenzylmagnesium chloride could potentially be used in polymerization-induced self-assembly (PISA), a powerful technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms. This method enables the production of biodegradable objects and particles with various functionalities and stimuli sensitivity .

Engineering and Biomedical Applications

Polymerization-Induced Self-Assembly

- Magnesium (Mg) is a macronutrient for plant growth and development . Optimal plant growth requires 1.5–3.5 g kg −1 dry matter of Mg, which has been known to be utilized in numerous physiological and biochemical processes .

- Due to its unique chemical properties, Mg is able to contribute significantly to plant nutrition and health .

Agriculture and Plant Nutrition

Environmental Barrier Coating Material

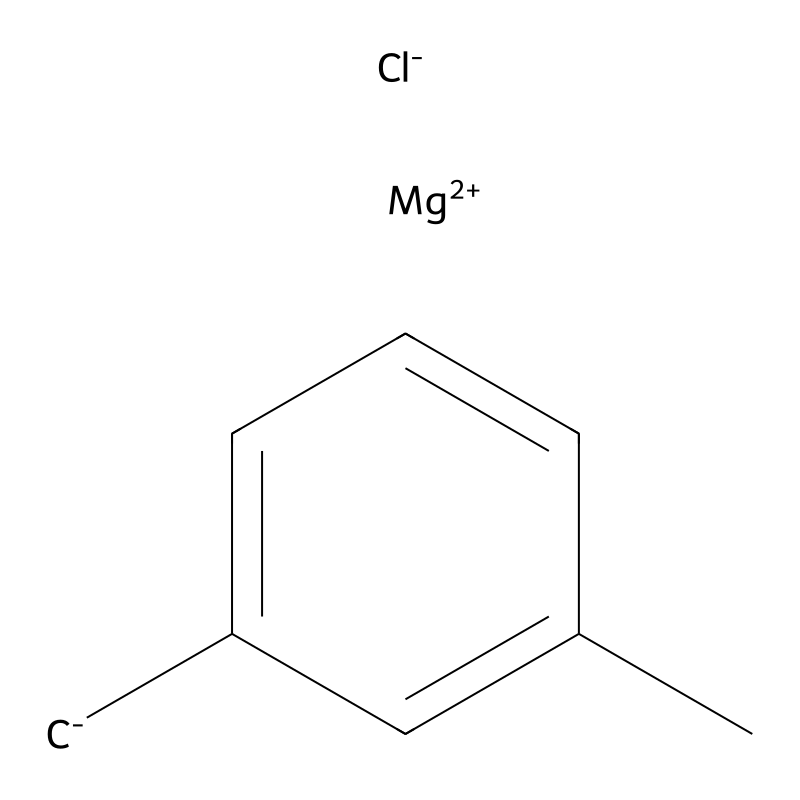

3-Methylbenzylmagnesium chloride (3-MBzMgCl), also known as (3-Tolyl)methylmagnesium chloride, is an organometallic compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as a nucleophilic carbon source for the formation of carbon-carbon bonds. 3-MBzMgCl is derived from 3-methylbenzyl chloride (meta-tolylmethyl chloride) and magnesium metal in an inert solvent like tetrahydrofuran (THF) [].

Molecular Structure Analysis

3-MBzMgCl possesses a tetrahedral structure around the central magnesium atom (Mg). The molecule consists of a 3-methylphenyl group (C6H4CH3-), bonded to a magnesium atom through a carbon-magnesium bond (C-Mg). Chlorine (Cl) and another THF molecule complete the tetrahedral coordination sphere of magnesium []. The presence of the electron-donating methyl group (CH3) attached to the phenyl ring activates the carbon bonded to magnesium, making it more nucleophilic.

Chemical Reactions Analysis

The primary application of 3-MBzMgCl lies in its participation in Grignard reactions. These reactions involve the addition of the nucleophilic carbanion (R-) derived from the Grignard reagent to an electrophilic carbonyl carbon (C=O) of various carbonyl compounds (aldehydes, ketones, esters, etc.). The reaction proceeds through a nucleophilic addition mechanism, forming a new carbon-carbon bond and a magnesium-halogen byproduct (MgX2).

A general representation of the Grignard reaction with 3-MBzMgCl is as follows:

R'-C=O + CH3C6H4CH2MgCl → R'-C(OH)(CH3C6H4CH2) + MgCl2 (where R' is an alkyl or aryl group)

This reaction allows for the introduction of a 3-methylbenzyl group (CH3C6H4CH2-) onto a carbonyl molecule, enabling the synthesis of various organic compounds with desired functionalities.